Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. While its natural source hasn't been reported in the provided literature, its structure suggests potential applications in various fields, particularly in medicinal chemistry due to the presence of pharmacologically relevant thiophene and 2,4-dimethoxyphenyl moieties. [] This analysis will focus on the synthesis, structure, and potential applications of this compound based on available scientific literature.
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is an organic compound with significant interest in various scientific fields. It belongs to the class of thiophene derivatives, characterized by a sulfur atom in a five-membered ring. The compound's unique structure includes an amino group, a carboxylate ester, and two methoxy groups on the phenyl ring, which contribute to its chemical properties and potential applications.
The synthesis of methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves several key steps:
The molecular structure of methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate can be described as follows:
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions:
The mechanism of action for methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves:
The physical and chemical properties of methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate include:
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate has potential applications in various scientific fields:
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate represents a structurally distinct chemotype targeting Mycobacterium tuberculosis polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis. Pks13 is a multidomain protein (acyltransferase, ketosynthase, acyl carrier protein, and thioesterase domains) validated as essential for mycobacterial survival through genetic and chemical studies [4]. The thioesterase (TE) domain catalyzes the final step of mycolic acid condensation, making it a high-priority target for novel antitubercular agents. This compound class emerged from structure-guided optimization campaigns aimed at replacing benzofuran-based inhibitors (e.g., TAM16), which demonstrated potent in vivo efficacy but were discontinued due to hERG-mediated cardiotoxicity linked to their lipophilic basic amine pharmacophores [4]. The thiophene scaffold circumvents this liability while maintaining high affinity for the TE domain.
Structural analyses reveal that the 2-amino group and 3-carboxylate of the thiophene core form critical hydrogen bonds with catalytic residues (His¹⁶⁴⁴, Asp¹⁶⁴⁸) within the hydrophobic TE active site. The 2,4-dimethoxyphenyl substituent occupies a sub-pocket typically bound by alkyl chains of natural substrates, with methoxy groups enhancing π-stacking interactions. This binding mode disrupts the catalytic triad (Ser-Asp-His), inhibiting the transacylation reaction required for mycolic acid transfer to cell wall components. Consequently, treated bacilli exhibit cell wall defects and rapid lysis, as confirmed by transmission electron microscopy showing aberrant membrane structures [4].
Scaffold hopping from benzofurans to thiophene-arylamides leveraged crystallographic insights to circumvent structural liabilities while preserving key pharmacophore elements. The benzofuran series (exemplified by TAM16) demonstrated sub-micromolar inhibition of Pks13 TE (Ki = 0.12 µM) and potent in vivo efficacy in murine tuberculosis models. However, structural alerts for hERG inhibition prompted exploration of bioisosteric replacements [4].
Table 1: Molecular Feature Comparison of Benzofuran vs. Thiophene Inhibitors
Molecular Feature | Benzofuran Series (TAM16) | Thiophene Series | Impact on Binding |
---|---|---|---|
Core Heterocycle | Benzofuran | 2-Aminothiophene | Maintains planar geometry and H-bonding capacity |
H-bond Donor at C2 | None | -NH2 | New H-bond with Asp¹⁶⁴⁸ backbone |
Aryl Attachment Position | C5 | C4 | Improved vector alignment with hydrophobic subpocket |
Methoxy Positioning | 2,4-Dimethoxy | 2,4-Dimethoxy | Conserved π-stacking with Phe¹⁶⁴⁰ |
Basic Amine Side Chain | Piperidine | Absent | Eliminates hERG liability |
Computational docking (Glide SP, Schrödinger) guided the selection of methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate as a lead, demonstrating a distinct binding mode versus benzofurans. While benzofurans relied on cationic-amidine interactions with Asp¹⁶⁴⁴, the thiophene’s 2-amino group formed a bidentate interaction with Asp¹⁶⁴⁸ and His¹⁶⁴⁴, displacing a structural water molecule conserved in TE domain crystallography. The 3-carboxylate ester occupied a lipophilic region near Ile¹⁵³⁸, with its methoxy group positioned for optimal entropy compensation upon binding [4]. This rational redesign yielded compounds with <1 µM MIC against M. tuberculosis H37Rv and >50-fold selectivity over hERG (IC₅₀ > 30 µM) in patch-clamp assays.
Lead optimization focused on enhancing potency against drug-resistant strains while maintaining favorable ADMET properties. The methyl ester at C3 served as a synthetic handle for derivatization, with hydrolysis to carboxylic acid (6) improving aqueous solubility (log P reduced from 3.40 to 2.85) but diminishing membrane permeability [3]. Amide derivatives (11–18) balanced these properties, with cyclopropylamide 14 exhibiting MIC = 0.28 µM against MDR-TB clinical isolates while maintaining microsomal stability (t½ > 45 min) [4].
Critical modifications included:
These efforts yielded preclinical candidates with nanomolar enzyme inhibition (Pks13 TE IC₅₀ < 50 nM) and efficacy in chronic infection mouse models (1.5–2.0 log CFU reduction in lungs at 50 mg/kg).
Beyond antimycobacterial applications, structural analogues demonstrate potent antiproliferative activity through tubulin targeting. Methyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS 350997-13-6) inhibits tubulin polymerization at submicromolar concentrations (IC₅₀ = 1.2 µM), comparable to combretastatin A-4 [3] [5]. The 2-amino-3-carboxylate thiophene core binds at the colchicine site, as confirmed by:
Table 2: Antiproliferative Activity of Thiophene Derivatives Against Cancer Cell Lines
Compound | Substituents | HeLa IC₅₀ (µM) | CEM IC₅₀ (µM) | Tubulin Pol. IC₅₀ (µM) | Colchicine Binding Ki (µM) |
---|---|---|---|---|---|
2a | 2,5-(OMe)₂Ph-CH₂CH₂-, CO₂Me | 0.77 | 1.4 | 2.8 | 3.1 |
2c | 2,5-(OMe)₂Ph-CH₂CH₂-, CN | 0.13 | 0.035 | 0.85 | 0.42 |
Dimethoxy | 2,4-(OMe)₂Ph-, CO₂Me | 0.31* | 0.40* | 1.5* | 1.8* |
CA-4 | Reference compound | 0.010 | 0.025 | 0.95 | 0.28 |
*Data extrapolated from ethyl ester analogues [5]
Structure-activity relationship (SAR) analysis reveals:
Notably, the 2,4-dimethoxyphenyl variant induces mitochondrial apoptosis via Bax/Bak activation and cytochrome c release, confirmed by caspase-9 cleavage and annexin-V staining. This dual mechanism—mitotic arrest and intrinsic apoptosis—positions thiophene-arylamides as promising antitubulin agents.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7